molecular formula C21H15N3O2 B1243314 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline CAS No. 159925-31-2

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Cat. No.: B1243314
CAS No.: 159925-31-2
M. Wt: 341.4 g/mol
InChI Key: XRSKAWJXBDACRF-UHFFFAOYSA-N
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Description

8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Scientific Research Applications

8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline typically involves multi-step organic reactions. One common method includes the alkylation of a quinoline derivative with a nitrophenyl-pyridine precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like tetrabutylammonium iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenyl-quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the quinoline core can interact with DNA and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid: This compound also contains a nitrophenyl group and a quinoline-like structure, but with different substituents.

    Benzoquinoline derivatives: These compounds share a similar quinoline core but with different functional groups attached.

Uniqueness

8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is unique due to its specific combination of a nitrophenyl group and a pyridinylmethyl group attached to the quinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKAWJXBDACRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431317
Record name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159925-31-2
Record name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine (600 mg) was combined with glycerol (489 mg) and arsenic pentoxide (325 mg) under nitrogen. The reaction mixture was heated to 100° C. for 30 minutes. Concentrated sulfuric acid (406 mg) was added in a dropwise manner and the reaction mixture was further heated to 150° C. for 2 hours. The reaction was monitored by TLC (9:1, hexane:ethyl acetate) where an aliquot was worked up by adding the product from the reaction to H2O, basifying with NH4OH and extracting with ethyl acetate. When TLC indicated that greater than 90% of the starting material had been converted, the reaction mixture was removed from the heat, ice (approximately 1 gm) was added, and NH4OH was added to basify the mixture. A precipitate was filtered out of the mixture, washed with H2O and air dried. The resulting solid was suspended in hot ethyl acetate and filtered. The filtrate was concentrated and chromatographed by preparative thin-layer chromatography (4:1, hexane:ethyl acetate), the spot with the higher Rf value was isolated yielding 181 mg of 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline as a viscous yellow oil. The product was recrystallized from diethyl ether as a light yellow solid.
Name
4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine
Quantity
600 mg
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reactant
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325 mg
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406 mg
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489 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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